1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

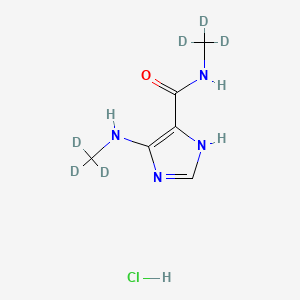

“1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” is a biochemical used for proteomics research . Its molecular formula is C9H5D4NO3 and it has a molecular weight of 183.2 .

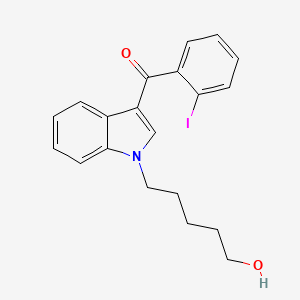

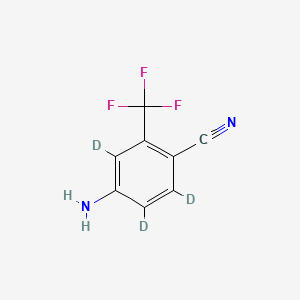

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H5D4NO3 . For more detailed structural information, you may need to refer to specialized databases or resources.Chemical Reactions Analysis

A study mentions the use of “this compound” in the analysis of urinary biomarkers related to the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers . This suggests that the compound may undergo metabolic reactions in the body, but the specific chemical reactions aren’t detailed.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C9H5D4NO3) and molecular weight (183.2) . For more detailed properties like melting point, boiling point, and density, you may need to refer to specialized chemical databases .Aplicaciones Científicas De Investigación

Human Urinary Carcinogen Metabolites and Tobacco Research Research on human urinary carcinogen metabolites, including compounds like 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4, has been pivotal in understanding the link between tobacco use and cancer. These compounds serve as biomarkers for assessing exposure to tobacco smoke and evaluating the risks associated with cancer. Particularly, derivatives of NNK, a tobacco-specific nitrosamine, have been extensively studied for their role in tobacco-related carcinogenesis. The development and application of sensitive assays to detect these metabolites have significantly advanced our understanding of tobacco-induced cancer risk, highlighting the importance of these compounds in cancer research and public health efforts to reduce tobacco use and its associated harms (Hecht, 2002).

Biocatalyst Inhibition by Carboxylic Acids in Biorenewable Chemical Production In the context of producing biorenewable chemicals, carboxylic acids, including compounds structurally related to this compound, have been studied for their inhibitory effects on microbial biocatalysts. Understanding how these acids impact microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance microbial tolerance and efficiency in bio-based chemical production. This research aids in the engineering of robust microbial strains capable of high-yield production of carboxylic acids and other valuable chemicals from renewable resources, contributing to the sustainability of the chemical industry (Jarboe, Royce, & Liu, 2013).

Extraction of Carboxylic Acids Using Organic Solvents and Supercritical Fluids Studies on the extraction of carboxylic acids from aqueous solutions have explored the use of organic solvents and supercritical fluids, with implications for the separation and purification of compounds like this compound. These methods are particularly relevant for separating carboxylic acids from fermentation broths in biotechnological production processes. The research emphasizes the environmental and efficiency advantages of using supercritical CO2 and other solvents for carboxylic acid recovery, supporting the development of cleaner and more sustainable industrial processes (Djas & Henczka, 2018).

Organic Acid Vapors and Corrosion of Metals The study of the effects of carboxylic acid vapors, including those related to this compound, on metal corrosion provides insights into the challenges and solutions for protecting metals in environments contaminated with organic acids. Such research is valuable for industries where metal components are exposed to acidic conditions, informing strategies to mitigate corrosion and extend the lifespan of metal-based structures and machinery (Bastidas & La Iglesia, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of metabolic pathways, including those involved in the synthesis and degradation of certain biomolecules .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely depend on the specific biochemical pathways and cellular processes that the compound influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” interacts with its targets and exerts its effects .

Direcciones Futuras

Propiedades

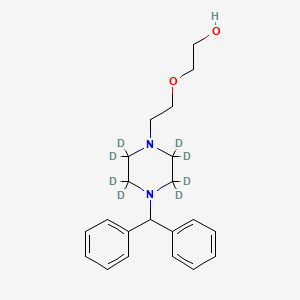

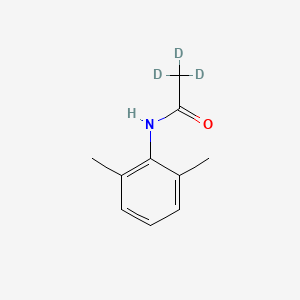

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-Pyridylacetic acid-d4", "Butanone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-Pyridylacetic acid-d4 in a mixture of butanone and sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then acidify with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] } | |

Número CAS |

1623019-52-2 |

Fórmula molecular |

C9H9NO3 |

Peso molecular |

183.199 |

Nombre IUPAC |

4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |

InChI |

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |

Clave InChI |

JGSUNMCABQUBOY-NMRLXUNGSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)O |

Sinónimos |

4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.